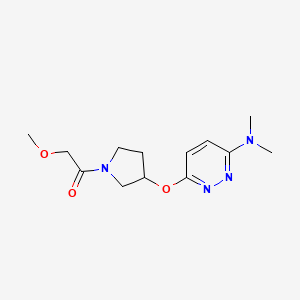

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone

Description

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyethanone group

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-16(2)11-4-5-12(15-14-11)20-10-6-7-17(8-10)13(18)9-19-3/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTZNUXWIANXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Amination of Pyridazine

The synthesis begins with the regioselective introduction of a dimethylamino group at position 6 of pyridazine. A reported method involves:

- Chlorination : 3-Hydroxypyridazine is treated with phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

- Amination : Selective substitution of the 6-chloro group with dimethylamine under pressurized conditions or using a palladium catalyst affords 6-(dimethylamino)-3-chloropyridazine.

- Hydrolysis : The 3-chloro group is hydrolyzed to a hydroxyl group using aqueous NaOH or HCl, yielding 6-(dimethylamino)pyridazin-3-ol.

Key Reaction Conditions :

- Amination step: Dimethylamine gas in tetrahydrofuran (THF), 60°C, 12 hours.

- Hydrolysis: 6 M HCl, reflux, 4 hours.

Synthesis of 1-(3-Hydroxypyrrolidin-1-yl)-2-Methoxyethanone

Functionalization of Pyrrolidine

The pyrrolidine ring is functionalized sequentially:

- Hydroxylation : Pyrrolidine is oxidized to 3-hydroxypyrrolidine using hydrogen peroxide (H₂O₂) in the presence of a tungstic acid catalyst.

- Acylation : The secondary amine of 3-hydroxypyrrolidine reacts with methoxyacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, forming 1-(3-hydroxypyrrolidin-1-yl)-2-methoxyethanone.

Optimization Note : Excess methoxyacetyl chloride (1.2 equivalents) and low temperatures (0–5°C) minimize side reactions such as over-acylation.

Ether Bond Formation via Mitsunobu Reaction

Coupling of Intermediates A and B

The hydroxyl groups of 6-(dimethylamino)pyridazin-3-ol (Intermediate A) and 1-(3-hydroxypyrrolidin-1-yl)-2-methoxyethanone (Intermediate B) are coupled using a Mitsunobu reaction:

- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous THF.

- Mechanism : The reaction proceeds via oxidation-reduction, where DEAD activates the hydroxyl groups for nucleophilic displacement.

Procedure :

- Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are stirred in THF at 0°C.

- The mixture is warmed to room temperature and stirred for 24 hours.

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72% (reported for analogous Mitsunobu couplings).

Alternative Synthetic Routes

Nucleophilic Substitution Pathway

For large-scale synthesis, a nucleophilic substitution approach may be preferred:

- Activation of Intermediate B : The hydroxyl group of Intermediate B is converted to a mesylate using methanesulfonyl chloride (MsCl) and TEA in DCM.

- Displacement : The mesylate reacts with the alkoxide form of Intermediate A (generated using sodium hydride, NaH, in dimethylformamide (DMF)).

Advantages : Higher scalability and reduced reliance on expensive Mitsunobu reagents.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyridazine-H), 4.65–4.60 (m, 1H, pyrrolidine-OCH), 3.95 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, pyrrolidine-NCH₂), 2.95 (s, 6H, N(CH₃)₂).

- MS (ESI+) : m/z 281.2 [M+H]⁺ (calculated for C₁₃H₂₀N₄O₃: 280.32).

Challenges and Optimization

Regioselectivity in Pyridazine Functionalization

The dimethylamino group must be introduced exclusively at position 6. Using bulkier amines or directed ortho-metalation techniques improves regioselectivity.

Stability of the Methoxyethanone Group

The ketone moiety is prone to reduction under strong acidic or basic conditions. Mild reaction protocols (e.g., low-temperature acylation) are critical.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DEAD with cheaper alternatives like diisopropyl azodicarboxylate (DIAD) reduces production costs without compromising yield.

Green Chemistry Metrics

Solvent recovery systems (e.g., THF distillation) and catalytic Mitsunobu conditions (e.g., polymer-supported PPh₃) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, each with potentially unique properties .

Scientific Research Applications

Pharmacological Potential

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone exhibits several pharmacological properties:

Anticancer Activity

Research has indicated that compounds with similar structural motifs possess significant anticancer properties. Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression, particularly through:

- Inhibition of Cell Proliferation : Demonstrated in various cancer cell lines, including HeLa cells and murine leukemia models.

- Induction of Apoptosis : Mechanistic studies have shown that treatment can lead to increased levels of reactive oxygen species (ROS) and activation of caspases, triggering programmed cell death.

Neuroprotective Effects

The presence of the dimethylamino group may enhance solubility and bioavailability, potentially leading to neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Modification | Effect on Activity |

|---|---|

| Substitutions on Pyrrolidine | Altered potency against cancer cell lines |

| Methoxy Group Presence | Enhanced interaction with target proteins |

Case Studies

Several studies have evaluated the therapeutic potential of this compound:

Study on Cancer Cell Lines

A comprehensive evaluation across various human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. Notably, IC50 values as low as 0.02 mM were reported against HeLa cells.

Mechanistic Insights

Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are often used in medicinal chemistry for their biological activity.

Pyridazine derivatives: Compounds with a pyridazine ring are known for their diverse biological activities and are used in various therapeutic areas.

Methoxyethanone derivatives: These compounds are used in organic synthesis and have applications in developing new materials.

Uniqueness

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone is unique due to the combination of its structural elements, which confer specific properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in multiple fields .

Biological Activity

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains several notable structural elements:

- Pyridazine Ring : Known for its role in various biological activities.

- Pyrrolidine Moiety : Contributes to the compound's ability to interact with biological targets.

- Methoxyethanone Group : Enhances solubility and bioavailability.

The molecular formula for this compound is with a molecular weight of 302.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 2034436-90-1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The pyridazine ring is known to modulate enzyme activities, potentially inhibiting key pathways involved in various diseases.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity

Recent studies indicate that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For example, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 1.06 ± 0.16 |

| MCF-7 | 1.23 ± 0.18 |

| HeLa | 2.73 ± 0.33 |

These values indicate a strong cytotoxic effect, suggesting that the compound could be developed further for cancer therapy.

Phosphodiesterase Inhibition

Preliminary findings suggest that the compound may act as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells, thereby enhancing cellular responses in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Pharmacological Evaluation : A study evaluated a series of pyridazine derivatives for their anticancer properties and found that specific modifications led to enhanced activity against cancer cell lines.

- Mechanistic Insights : Research indicated that certain derivatives could effectively bind to the ATP-binding site of kinases, providing insights into their mechanism as potential therapeutic agents.

Q & A

Basic Research Question: How can researchers optimize the synthesis of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of intermediates like pyrrolidinyl or pyridazinyl derivatives can influence yield . Evidence from analogous pyridazine-based syntheses suggests refluxing in ethanol with catalytic piperidine improves cyclization efficiency . Post-synthesis purification via silica gel chromatography (eluting with ethyl acetate/hexanes gradients) is critical to isolate the target compound from byproducts like unreacted amines or dimerized species . Yield tracking via TLC and NMR monitoring of intermediates is recommended.

Basic Research Question: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use , , and 2D-COSY to confirm connectivity of the pyrrolidinyl, pyridazinyl, and methoxy groups. Pay attention to δ 2.7–3.5 ppm regions for dimethylamino protons and δ 4.0–5.0 ppm for ether linkages .

- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) functional groups .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity and detect trace impurities .

Basic Research Question: How stable is this compound under varying pH and temperature conditions, and what degradation products form?

Methodological Answer:

Stability studies should include:

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Pyridazine rings are prone to hydrolysis under acidic conditions, potentially forming 6-(dimethylamino)pyridazin-3-ol .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Methoxy groups may undergo demethylation at >150°C, releasing formaldehyde .

Advanced Research Question: What computational strategies can predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density profiles. The pyridazine ring’s electron-rich dimethylamino group directs electrophiles to the 4-position, while the pyrrolidinyl ether may sterically hinder ortho positions . Molecular docking studies (AutoDock Vina) can further predict interactions with biological targets, such as enzymes with nucleophilic active sites .

Advanced Research Question: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Solubility : Test solubility in DMSO, PBS, and cell culture media. Poor solubility in aqueous buffers may artificially reduce activity in cell-based assays .

- Metabolic Interference : Use liver microsome assays to identify metabolic byproducts that may inhibit or enhance activity .

- Dose-Response Reproducibility : Validate results across ≥3 independent replicates and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to confirm significance .

Advanced Research Question: What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

Adopt a tiered approach:

Abiotic Studies : Measure hydrolysis half-life in water (pH 4–9) and photodegradation under UV light (λ = 254 nm) .

Biotic Studies : Use OECD guidelines for Daphnia magna acute toxicity (48-hour EC) and algal growth inhibition .

Soil Adsorption : Conduct batch experiments with varying organic carbon content to estimate K values .

Advanced Research Question: How can crystallography resolve challenges in determining the compound’s 3D conformation?

Methodological Answer:

Single-crystal X-ray diffraction requires high-quality crystals grown via slow vapor diffusion (e.g., ethyl acetate/hexanes). The pyrrolidinyl group’s flexibility may complicate resolution; consider co-crystallization with stabilizing agents like crown ethers . Data refinement with SHELXL can model disorder in the methoxyethyl chain .

Advanced Research Question: What methodological frameworks support long-term stability studies of this compound in formulation development?

Methodological Answer:

Follow ICH Q1A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.